molecular formula C28H41ClN2O5 B1674411 Gallopamil hydrochloride CAS No. 16662-46-7

Gallopamil hydrochloride

Cat. No. B1674411
CAS RN: 16662-46-7
M. Wt: 521.1 g/mol
InChI Key: OKCRIUNHEQSXFD-UHFFFAOYSA-N
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Description

Gallopamil hydrochloride is a coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring . It is used in the treatment of abnormal heart rhythms . It is also a L-type calcium channel blocker designed for the treatment of coronary heart diseases: angina pectoris, prinzmetal angina, and hypertonia .


Synthesis Analysis

Gallopamil hydrochloride was synthesized from 2-(3,4,5-trimethoxyphenyl) acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine by nucleophilic substitution and salt-forming reaction .


Molecular Structure Analysis

The molecular formula of Gallopamil hydrochloride is C28H41ClN2O5 . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride .


Chemical Reactions Analysis

The pharmacokinetics and bioavailability of the racemic drug gallopamil are not stereoselective at steady-state and are therefore not substantially altered compared with the single dose administration of gallopamil .


Physical And Chemical Properties Analysis

The molecular weight of Gallopamil hydrochloride is 521.1 g/mol . The InChI is InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H .

Scientific Research Applications

Application in Cardiology

Gallopamil hydrochloride is a calcium antagonist . It has been used in the treatment of cardiovascular diseases, specifically angina pectoris .

Method of Application

The drug is administered orally . The dosage and frequency of administration are determined by the physician based on the patient’s condition .

Results or Outcomes

Gallopamil has been found to have a potent effect on the PR interval, with a prolongation of 35.7% . This indicates its effectiveness in treating cardiovascular conditions .

Application in Pharmacokinetics and Pharmacodynamics

Gallopamil hydrochloride has been studied for its pharmacokinetic and pharmacodynamic properties .

Method of Application

In a study, 50 mg of pseudoracemic gallopamil was administered every 12 hours for 7 doses (72 hours) to six male healthy volunteers . Serum levels of gallopamil were measured by gas chromatography/mass spectrometry .

Results or Outcomes

The apparent oral clearances and half-lives of R- and S-gallopamil were found to be similar . The serum protein binding and the renal elimination were enantioselective . These findings provide valuable information about the drug’s pharmacokinetic properties .

Application in Vasodilation

Gallopamil hydrochloride is known to increase the vasodilatory activities of Nitroglycerin .

Method of Application

The drug can be administered in combination with Nitroglycerin . The dosage and frequency of administration are determined by the physician based on the patient’s condition .

Results or Outcomes

The combination of Gallopamil and Nitroglycerin can lead to increased vasodilation, which can be beneficial in conditions like angina pectoris .

Application in Hypotension

Gallopamil hydrochloride may increase the hypotensive activities of Nitroprusside .

Method of Application

The drug can be administered in combination with Nitroprusside . The dosage and frequency of administration are determined by the physician based on the patient’s condition .

Results or Outcomes

The combination of Gallopamil and Nitroprusside can lead to increased hypotensive effects, which can be beneficial in conditions like hypertension .

Application in QTc Prolongation

Gallopamil hydrochloride may increase the risk or severity of QTc prolongation when combined with Norfloxacin .

Method of Application

The drug can be administered in combination with Norfloxacin . The dosage and frequency of administration are determined by the physician based on the patient’s condition .

Results or Outcomes

The combination of Gallopamil and Norfloxacin can lead to increased risk or severity of QTc prolongation . This can be beneficial in conditions where a prolonged QT interval is desirable .

Application in Acid Secretion Inhibition

Gallopamil hydrochloride has been found to be a powerful inhibitor of acid secretion in isolated and enriched guinea pig parietal cells .

Method of Application

In a study, Gallopamil was administered to guinea pig parietal cells . The dosage and frequency of administration were determined based on the experimental setup .

Results or Outcomes

Gallopamil was found to effectively inhibit acid secretion in the guinea pig parietal cells . This suggests potential applications in conditions where inhibition of acid secretion is desirable .

Safety And Hazards

The safety data sheet for Gallopamil hydrochloride indicates that it has no hazards not otherwise classified (HNOC) or not covered by GHS .

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCRIUNHEQSXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047858
Record name Gallopamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>78.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Gallopamil hydrochloride

CAS RN

16662-46-7
Record name Gallopamil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16662-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gallopamil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALLOPAMIL HYDROCHLORIDE
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Record name Gallopamil hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989
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Record name GALLOPAMIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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